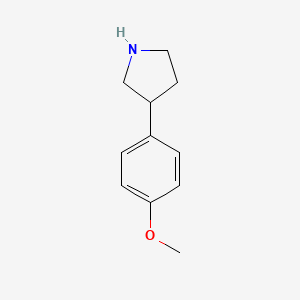

3-(4-Methoxyphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSZBLIRYUFEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397626 | |

| Record name | 3-(4-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91246-26-3 | |

| Record name | 3-(4-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical and Structural Characterization of 3 4 Methoxyphenyl Pyrrolidine and Its Derivatives

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental tools for the detailed characterization of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information to build a complete picture of the molecule's connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignment

NMR spectroscopy is arguably the most powerful technique for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton. For 3-(4-Methoxyphenyl)pyrrolidine, specific chemical shifts and coupling constants in the ¹H NMR spectrum are indicative of the protons on the pyrrolidine (B122466) ring and the methoxyphenyl group.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning the complex spin systems within the pyrrolidine ring and confirming the connectivity between the pyrrolidine and the methoxyphenyl moieties.

Furthermore, NMR spectroscopy, particularly through the use of chiral solvating agents or chiral derivatizing agents, is a powerful method for the determination of enantiomeric excess. The formation of diastereomeric complexes or derivatives results in separate NMR signals for each enantiomer, allowing for their quantification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-5 (pyrrolidine) | 2.8 - 3.5 | 50 - 55 |

| H-3 (pyrrolidine) | 3.0 - 3.6 | 40 - 45 |

| H-4 (pyrrolidine) | 1.8 - 2.4 | 30 - 35 |

| Aromatic CH | 6.8 - 7.2 | 114 - 128 |

| Methoxy (B1213986) (OCH₃) | ~3.8 | ~55 |

| Quaternary Aromatic C | 135 - 140 | 158 - 160 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₅NO), the expected exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways. The molecular ion peak ([M]⁺) would be observed at m/z 177. Subsequent fragmentation could involve the loss of the methoxy group, cleavage of the pyrrolidine ring, or the formation of a tropylium ion from the aromatic ring. The base peak in the spectrum would correspond to the most stable fragment ion.

Electrospray ionization (ESI) is a softer ionization technique often used for more fragile molecules and typically produces the protonated molecule ([M+H]⁺) at m/z 178. Tandem mass spectrometry (MS/MS) on this precursor ion can be used to elicit specific fragmentation patterns that are characteristic of the this compound structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 178 | [M+H]⁺ (Protonated Molecule) |

| 162 | [M-CH₃]⁺ |

| 146 | [M-OCH₃]⁺ |

| 121 | [C₈H₉O]⁺ (Methoxyphenyl fragment) |

| 70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The presence of the secondary amine (N-H) in the pyrrolidine ring would be indicated by a moderate absorption band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine ring would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group is expected around 1250 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (aryl ether) | 1230 - 1270 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 4-methoxyphenyl (B3050149) group. This aromatic system is expected to exhibit characteristic absorption bands in the ultraviolet region. Typically, substituted benzene rings show a strong absorption band (E-band) around 200-220 nm and a weaker band (B-band) around 250-290 nm. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and may also increase their intensity.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish its absolute configuration (R or S) when a suitable heavy atom is present or by using anomalous dispersion techniques.

While a crystal structure for the parent this compound is not available in the searched literature, studies on its derivatives provide valuable insights into the preferred conformations and intermolecular interactions in the solid state. For example, the crystal structure of 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate reveals a twisted conformation of the pyrrolidine ring. The analysis of bond lengths, bond angles, and torsion angles from such structures provides a detailed picture of the molecular geometry. Furthermore, the study of intermolecular interactions, such as hydrogen bonding and van der Waals forces, helps to understand the packing of molecules in the crystal lattice.

Chiral Resolution Techniques and Enantiomeric Purity Assessment

As this compound is a chiral compound, the separation of its enantiomers and the determination of their purity are of paramount importance, especially for pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analytical and preparative separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. The development of a successful chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

Once a separation method is established, the enantiomeric purity, often expressed as enantiomeric excess (ee), can be determined by integrating the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess is calculated as:

ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Besides HPLC, other techniques for assessing enantiomeric purity include chiral gas chromatography (GC) and the aforementioned NMR spectroscopy with chiral additives.

Biological Activities and Pharmacological Applications of 3 4 Methoxyphenyl Pyrrolidine Derivatives

Neurological and Central Nervous System (CNS) Activities

The unique structure of methoxyphenyl-pyrrolidine derivatives allows them to cross the blood-brain barrier and interact with various components of the central nervous system. This has led to extensive research into their potential for treating neurological and psychiatric conditions.

Derivatives of 3-(4-Methoxyphenyl)pyrrolidine have been shown to modulate several key neurotransmitter systems, which are crucial for cognitive functions. nih.gov The monoamine family of neurotransmitters, including dopamine (B1211576) and serotonin, plays a multifaceted role in the cognitive processes behind learning and memory. nih.gov

One area of investigation is the inhibition of GABA transport proteins. A series of enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives were synthesized and evaluated for their ability to inhibit GABA transport proteins GAT1 and GAT3. nih.gov Certain diastereomers showed improved inhibition at GAT3 compared to derivatives lacking the 4-methoxyphenyl (B3050149) group, suggesting that a lipophilic group at this position is beneficial for potent inhibition. nih.gov

Furthermore, compounds incorporating the methoxyphenyl-pyrrolidine structure are explored for their effects on synaptic transmission and neuronal signaling. For example, (±)-trans-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is utilized in neuroscience research to investigate potential treatments for conditions like depression and anxiety by studying its effects on neurotransmitter systems. chemimpex.com Other derivatives have been developed as selective ligands for metabotropic glutamate receptors (mGluRs), which are implicated in a variety of CNS diseases, including anxiety and depression. nih.gov Dimethylamino-3(4-methoxyphenyl)-3H-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one, for instance, was shown to be a selective and high-affinity ligand for the mGluR1 subtype. nih.gov

Table 1: Inhibition of GABA Transporters by 4-hydroxy-4-(4-methoxyphenyl)-proline Derivatives Data adapted from research on GABA uptake inhibitors, showcasing the influence of the 4-methoxyphenyl group. nih.gov

| Compound Stereoconfiguration | Target | Inhibition (%) |

| (2S,4S)-isomer | GAT3 | Improved |

| (2R,4S)-isomer | GAT3 | Improved |

| (2S,4R)-isomer | GAT3 | Improved |

| (2R,4R)-isomer | GAT3 | No Improvement |

Glutamate is a primary excitatory neurotransmitter, and its over-activation can lead to neurotoxicity. mdpi.com Pyrrolidine (B122466) analogs have been investigated for their neuroprotective capabilities against such excitotoxicity. Research into monoterpene-derived compounds has identified a molecule synthesized from vanillin (which contains a methoxy-hydroxyl-phenyl group) that possesses considerable neuroprotective activity in an MPTP-induced mouse model of Parkinson's disease. researchgate.net While not a direct derivative, this highlights the potential of the methoxyphenyl moiety in conferring neuroprotection. Studies on memantine analogues, which protect neurons from toxicity caused by over-activation of NMDA receptors, have also shown that new structural derivatives can improve cell viability against glutamate-induced neurotoxicity. mdpi.com

The modulation of neurotransmitter systems by methoxyphenyl-pyrrolidine derivatives makes them promising candidates for treating mood disorders. nih.gov Dysfunction of metabotropic glutamate receptors mGluR1 and mGluR5 is implicated in anxiety, depression, and schizophrenia. nih.gov Compounds that selectively target these receptors are therefore of significant therapeutic interest.

Additionally, 3-pyrrolidine-indole derivatives are being developed as selective modulators of serotonin receptors (specifically 5-HT2) for the potential treatment of a wide range of mental health disorders, including depressive disorders, anxiety, and schizophrenia. nih.gov The involvement of the tachykinin neuropeptide system, which includes substance P and its receptors, has also been investigated as a therapeutic target for mood disorders. nih.gov The development of antagonists for these receptors represents another avenue where pyrrolidine derivatives could be applied.

Antineoplastic and Anticancer Properties

The pyrrolidine scaffold is a key structural motif in the design of various anticancer agents. When combined with a methoxyphenyl group, these derivatives can exhibit potent antineoplastic activity through mechanisms such as the inhibition of critical enzymes involved in cancer cell survival and metastasis.

Poly(ADP-ribose) polymerases (PARPs) are enzymes critical for DNA repair. nuph.edu.ua Inhibiting PARP is a key strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov A series of benzimidazole carboxamide derivatives containing a pyrrolidine ring have been synthesized and evaluated as PARP inhibitors. nih.gov

Specifically, the compound 2-(1-(3-(4-Methoxyphenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5ci) was prepared as part of this series. nih.gov Related compounds in the series, 5cj and 5cp, demonstrated potent anticancer activities with IC50 values of approximately 4 nM against both PARP-1 and PARP-2, which is comparable to the reference drug veliparib. nih.gov These compounds also showed promising in vitro cytotoxicity against MDA-MB-436 and CAPAN-1 cancer cell lines. nih.gov The structure-activity analysis of other PARP inhibitors has also indicated that substituents like a p-methoxyphenyl group can be important for activity. researchgate.net

Table 2: PARP Inhibition by Pyrrolidine-based Benzimidazole Carboxamide Derivatives Data from a study on the discovery of novel PARP inhibitors for cancer treatment. nih.gov

| Compound | Target | IC50 (nM) | Cytotoxicity vs. MDA-MB-436 (µM) | Cytotoxicity vs. CAPAN-1 (µM) |

| 5cj | PARP-1 / PARP-2 | ~4 | 17.4 | 19.8 |

| 5cp | PARP-1 / PARP-2 | ~4 | 11.4 | 15.5 |

| Veliparib | PARP-1 / PARP-2 | ~4 | >20 | >20 |

| Olaparib | PARP-1 / PARP-2 | - | 19.6 | 17.6 |

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a process essential for tumor growth, invasion, and metastasis. mdpi.com Consequently, MMP inhibitors are considered potential therapeutics for cancer. nih.gov The pyrrolidine ring has been confirmed as an excellent scaffold for designing MMP inhibitors. nih.gov

New series of pyrrolidine-based inhibitors have been designed that are capable of modulating the activities of several MMPs in the low nanomolar range. nih.gov These inhibitors, including 3-mercapto-4-arylsulfonamido pyrrolidine derivatives, show potent activity against MMP-2 (~2 to 50 nM), MMP-13 (~2 to 50 nM), and MMP-14 (~4 to 60 nM). nih.gov A key feature of these compounds is their selectivity for deep-pocket MMPs over shallow-pocketed ones like MMP-1 and MMP-7. nih.gov This selectivity is crucial for minimizing side effects, a problem that plagued earlier, broad-spectrum MMP inhibitors. dovepress.com

Table 3: Inhibitory Activity of Pyrrolidine Mercaptosulfonamide Derivatives against various MMPs Data highlights the potency and selectivity of pyrrolidine-based MMP inhibitors. nih.gov

| MMP Target | Inhibitory Concentration Range (nM) |

| MMP-2 (Gelatinase) | ~2 to 50 |

| MMP-13 (Collagenase) | ~2 to 50 |

| MMP-14 (Membrane Type) | ~4 to 60 |

| MMP-1 (Collagenase) | ~850 to >50,000 |

| MMP-7 (Matrilysin) | ~4,000 to >25,000 |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of essential cellular components, making it a key target for various therapeutic agents, including anticancer and antimicrobial drugs nih.govresearchgate.net. DHFR inhibitors work by blocking the reduction of dihydrofolate to tetrahydrofolate, which disrupts the synthesis of purines and thymidylate, ultimately leading to cell death nih.gov. While a wide range of heterocyclic compounds have been investigated as DHFR inhibitors, including those with quinazoline and pyrimidine (B1678525) motifs, specific studies detailing the DHFR inhibitory activity of this compound derivatives are not extensively represented in the provided research nih.govwikipedia.org. The development of novel DHFR inhibitors remains an active area of research to combat drug resistance and discover more effective therapeutic agents nih.govresearchgate.net.

Cytotoxic Effects in Various Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic potential against a range of human cancer cell lines. Research has focused on modifying the core structure to enhance anticancer activity.

A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro anticancer activity against the A549 human non-small cell lung cancer cell line researchgate.net. The study found that the incorporation of specific heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, into the molecular structure markedly enhanced cytotoxic effects researchgate.net. These particular azole derivatives showed significantly higher activity than the conventional anticancer drug cytarabine, reducing cancer cell viability to 28.0% and 29.6%, respectively, at a concentration of 100 µM researchgate.net.

In another study, two series of pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety were designed and evaluated nih.gov. The benzamide derivatives, in particular, showed potent cytotoxicity against multiple cancer cell lines, including MCF-7 (breast), A2780 (ovarian), and HT29 (colon) nih.gov. Mechanistic studies suggested that these compounds inhibit tubulin polymerization and multiple oncogenic kinases, leading to cell cycle arrest and apoptosis nih.gov.

| Compound Class | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives with 1,3,4-oxadiazolethione and 4-aminotriazolethione rings | A549 (Human Lung Carcinoma) | Reduced cell viability to 28.0% and 29.6% respectively at 100 µM. Activity was significantly higher than cytarabine. | researchgate.net |

| Pyrrolizine derivatives with a 3,4,5-trimethoxyphenyl moiety (Benzamide derivatives 16a,b,d) | MCF-7 (Breast), A2780 (Ovarian), HT29 (Colon) | Displayed high cytotoxicity with IC50 values in the micromolar range (0.10–4.16 μM). | nih.gov |

| Pyrrolizine derivatives (Benzamide derivatives 16a,b,d) | MCF-7/ADR (Multidrug-Resistant Breast Cancer) | Effectively inhibited cell growth with IC50 values ranging from 0.52–6.26 μM. | nih.gov |

Anti-inflammatory and Analgesic Potential

The anti-inflammatory and analgesic properties of pyrrolidine derivatives have been explored through various mechanisms, including the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are key to the inflammatory cascade, producing mediators like prostaglandins and leukotrienes mdpi.com.

One study investigated a succinimide derivative, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), for its anti-inflammatory effects mdpi.com. The compound demonstrated significant, dose-dependent inhibition of COX-1, COX-2, and 5-LOX enzymes in vitro. Notably, it showed a greater inhibitory effect on COX-2 (IC50 of 130 µg/mL) compared to COX-1 (IC50 of 314 µg/mL), suggesting a potential for a more selective anti-inflammatory profile mdpi.com.

| Compound | Enzyme Target | IC50 Value | Reference |

|---|---|---|---|

| Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-1 | 314 µg/mL | mdpi.com |

| COX-2 | 130 µg/mL | mdpi.com | |

| 5-LOX | 105 µg/mL | mdpi.com |

The analgesic effects of certain methoxy-substituted compounds have also been demonstrated in vivo. For instance, a methoxy (B1213986) flavone isolated from Pistacia chinensis showed a significant analgesic effect in a thermal-induced pain model, prolonging the latency time for pain response researchgate.net. The anti-inflammatory effect was also confirmed in a carrageenan-induced paw edema model, where the compound reduced the inflammatory reaction by 67.09% after five hours researchgate.net. These findings highlight the potential of methoxy-substituted heterocyclic compounds in managing pain and inflammation.

Antimicrobial Activities

Pyrrolidine derivatives represent an important class of compounds investigated for their antimicrobial properties against a wide spectrum of pathogens, including drug-resistant strains nih.govmdpi.com.

The antibacterial potential of this compound derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. A study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones found that derivatives containing 5-thioxo-4,5-dihydro-1,3,4-oxadiazole and mdpi.comnih.govresearchgate.nettriazolo[3,4-b] mdpi.comresearchgate.netktu.eduthiadiazine systems exhibited moderate activity against Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli researchgate.netktu.edu.

Another study synthesized a series of 3,4-disubstituted pyrrolidine derivatives that were effective against standard and methicillin-resistant strains of Escherichia coli and Staphylococcus aureus researchgate.net. Furthermore, spiropyrrolidine derivatives tethered with thiochroman-4-one or chroman-4-one scaffolds have shown moderate to excellent activity against a panel of pathogenic bacteria mdpi.com.

| Compound Class | Bacterial Strain(s) | Activity Level | Reference |

|---|---|---|---|

| 4-Substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones with azole systems | Rhizobium radiobacter, Xanthomonas campestris, Escherichia coli | Moderate | researchgate.netktu.edu |

| Spiropyrrolidines with thiochroman-4-one/chroman-4-one | Gram-positive and Gram-negative bacteria | Moderate to Excellent | mdpi.com |

| 3,4-disubstituted pyrrolidines | Escherichia coli (standard and MRSA), Staphylococcus aureus (standard and MRSA) | Inhibitory | researchgate.net |

The antifungal activity of pyrrolidine derivatives has also been a subject of investigation. Spiropyrrolidines containing thiochroman-4-one/chroman-4-one moieties were evaluated against pathogenic fungal organisms and several compounds displayed notable activity when compared to the reference drug Amphotericin B mdpi.com. The structure-activity relationship (SAR) analysis from these studies helps in guiding the design of more potent antifungal agents based on the spiropyrrolidine scaffold mdpi.com.

Antiestrogenic Activities and Estrogen Receptor Binding Affinity

Selective estrogen receptor modulators (SERMs) are compounds that can act as either estrogen receptor (ER) agonists or antagonists depending on the target tissue nih.gov. They are crucial in the treatment of hormone-dependent diseases like breast cancer nih.gov. The triphenylethylene scaffold, present in drugs like Tamoxifen, is a well-known pharmacophore for SERMs, and its activity often relies on a phenolic hydroxyl group for high-affinity ER binding and a bulky side chain for antagonistic action nih.gov.

While the 4-methoxyphenyl group is a common feature in many SERM designs, specific research directly linking the this compound core scaffold to significant antiestrogenic activity or high estrogen receptor binding affinity is not detailed in the available literature. The anti-estrogenic effect of SERMs is highly structure-dependent, requiring specific features to elicit an antagonistic response at the estrogen receptor nih.govnih.gov. Further investigation is needed to determine if derivatives of this compound can be optimized to function as effective SERMs.

Other Investigational Therapeutic Areas

Derivatives of the this compound scaffold have been explored for a variety of other potential therapeutic applications beyond mainstream research areas. These investigations have revealed promising activities across several domains, including metabolic, neurological, and physiological regulation. The following sections detail the research findings in these diverse investigational areas.

Antidiabetic Activity

The pyrrolidine ring is a structural motif found in compounds investigated for the management of diabetes mellitus. Research has focused on mechanisms such as the inhibition of enzymes involved in glucose metabolism and absorption.

One area of investigation is the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Pyrrolidine-type alkaloids, specifically radicamines A and radicamines B, isolated from the plant Lobelia chinensis, have been identified as inhibitors of α-glucosidase activity, demonstrating potential antidiabetic efficacy. acs.org

Furthermore, the pyrrolidine scaffold is a key component of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral antidiabetic agents. nih.gov These inhibitors work by preventing the degradation of incretin (B1656795) hormones, which in turn enhances insulin secretion and regulates blood glucose levels. nih.gov The synthesis of various pyrrolidine derivatives, such as 1-[2-[(5-cyanopyridin-2-yl)amino]-ethylamino]acetyl-2-(S)-pyrrolidine carbonitrile, has been reported as part of the effort to develop potent and selective DPP-IV inhibitors. nih.gov

Antioxidant Activity

Oxidative stress is implicated in the pathology of numerous diseases, making the development of novel antioxidant agents a significant area of research. nih.gov Derivatives featuring the this compound backbone have shown notable potential as radical scavengers.

A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and evaluated for their antioxidant properties using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This method assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical. nih.gov Several compounds in this series demonstrated antioxidant activity significantly higher than that of the well-known antioxidant, ascorbic acid (Vitamin C). nih.gov

Specifically, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide were found to be approximately 1.4 times more active than ascorbic acid. nih.gov Another derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, also exhibited DPPH radical scavenging activity that was 1.13 times higher than the reference standard. nih.gov

Antihistaminic Activities

The pyrrolidine nucleus is a key structural feature in a number of pharmacologically active compounds, including agents with antihistaminic properties. The well-known H1 receptor antagonist, clemastine, contains a pyrrolidine ring within its chemical structure, highlighting the utility of this scaffold in the design of compounds that modulate histamine receptors. nih.gov This established precedent suggests that novel derivatives of this compound could be promising candidates for the development of new antihistaminic agents.

Antihypertensive Activities

Derivatives incorporating the this compound structure have been investigated for their potential as antihypertensive agents. Research in this area has led to the synthesis of hybrid molecules that target mechanisms involved in blood pressure regulation.

A series of novel pyrimidine derivatives were designed based on a nifedipine-like structure, a known calcium channel blocker. semanticscholar.org Among the synthesized compounds, one particular derivative incorporating the methoxyphenyl-pyrrolidinone structure, 2-(4-Cyano-5-oxo-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrrol-2-yl)-6-methyl-4-phenylnicotinonitrile, was evaluated for its effect on blood pressure. This compound demonstrated a significant decrease in the mean arterial blood pressure (MABP) in rabbits, with a reduction of 51.4 mmHg. semanticscholar.org This finding indicates a potential vasodilatory effect, possibly through calcium channel blockade, and underscores the contribution of the substituted pyrrolidine moiety to the observed antihypertensive activity. semanticscholar.org

Anticonvulsant Activities

The pyrrolidine-2,5-dione (succinimide) scaffold is a well-established pharmacophore in the field of antiepileptic drugs, with ethosuximide being a notable example. nih.govfrontiersin.org Consequently, extensive research has been conducted on novel derivatives of this core structure to develop anticonvulsants with a broader spectrum of activity and improved efficacy. researchgate.net

Studies on 3-substituted pyrrolidine-2,5-dione derivatives have shown significant anticonvulsant effects in various preclinical models, including the maximal electroshock (MES) and the psychomotor (6 Hz) seizure tests. frontiersin.orgcyberleninka.ru For instance, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride was identified as a highly promising compound, with an ED₅₀ value of 75.59 mg/kg in the 6 Hz test, which was more potent than the reference drugs valproic acid and ethosuximide. frontiersin.org

Another potent derivative, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, also displayed robust anticonvulsant activity. cyberleninka.ru It showed an ED₅₀ of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6 Hz test, demonstrating superior efficacy compared to valproic acid. cyberleninka.ru The likely mechanism of action for these compounds involves the modulation of neuronal voltage-gated sodium and L-type calcium channels. researchgate.netcyberleninka.ru

Antiparkinsonian Activities

The development of novel therapeutics for Parkinson's disease (PD) is a critical area of neuroscience research. The pyrrolidine scaffold has emerged in the design of compounds targeting non-dopaminergic pathways, which offer the potential for symptomatic relief without the side effects associated with long-term levodopa therapy.

One promising strategy involves the modulation of adenosine A2A receptors, which are highly expressed in brain regions affected by PD. Pyrrolidine derivatives have been synthesized as part of a broader class of nih.govfrontiersin.orgtriazolo[1,5-a] nih.govfrontiersin.orgtriazine compounds that act as potent A2A receptor antagonists. frontiersin.org Another approach focuses on the positive allosteric modulation of the metabotropic glutamate receptor 4 (mGluR4). A series of compounds featuring the pyrrolidine ring have been investigated for this mechanism. nih.gov In a rat model of PD, co-administration of an mGluR4 positive allosteric modulator with a subthreshold dose of L-dopa resulted in a significant, dose-dependent improvement in motor performance, fully reversing the motor deficit. nih.gov This synergistic effect suggests that such compounds could allow for a reduction in the required L-dopa dosage, potentially delaying the onset of motor complications. nih.gov

Antiviral Activities

Derivatives of this compound have emerged as a subject of interest in the search for novel antiviral agents. Research has indicated that certain compounds incorporating the 3,4,5-trimethoxyphenyl moiety exhibit antiviral activity. mdpi.com These derivatives have been shown to act by inhibiting reverse transcriptase and have demonstrated activity against viruses such as influenza and hepatitis C. mdpi.com

In the context of the SARS-CoV-2 virus, a cell-based phenotypic screening identified a promising hit compound, 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole. mdpi.com This compound displayed an EC₅₀ value of 4.7 µM with a 50% cytotoxic concentration (CC₅₀) of 21 µM in mock-infected VeroE6 cells. mdpi.com Further structure-activity relationship (SAR) studies on this hit revealed that a 3- or 4-pyridyl moiety on the oxadiazole ring is optimal for antiviral activity. mdpi.com These studies also showed that the oxadiazole could be substituted with other heteroaromatic cycles and that the alkoxy group allows for some structural variations. mdpi.com

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Virus | Cell Line |

|---|---|---|---|---|

| 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole | 4.7 | 21 | SARS-CoV-2 | VeroE6 |

Anthelmintic Properties

The essential oil derived from the plant Chenopodium ambrosioides has a history of use as an anthelmintic agent. mdpi.com While not directly derivatives of this compound, this highlights the ongoing search for new chemical entities to combat helminth infections. Synthetic peroxides, specifically tetrasubstituted 1,2,4-trioxolanes (ozonides), are now being considered as promising candidates for treating helminth diseases. mdpi.com For instance, a single 100 mg/kg oral dose of the ozonide OZ78 resulted in a 100% reduction in worm burden in a mouse model of Fasciola hepatica. mdpi.com

Antimalarial Properties

The 4-aryl-N-benzylpyrrolidine-3-carboxamide chemical structure has been identified as a promising new chemotype for the development of antimalarial drugs. epa.gov Extensive profiling of the two terminal aryl rings in this scaffold has elucidated key structure-activity relationships. nih.gov It was found that the benzylic position tolerates relatively few substituents, while the 3-aryl position can accommodate a variety of hydrophobic groups and some heterocycles. epa.gov

From this research, (+)-54b (CWHM-1008) was identified as a lead compound. epa.govnih.gov This compound demonstrated potent activity with EC₅₀ values of 46 nM against the drug-sensitive Plasmodium falciparum 3D7 strain and 21 nM against the drug-resistant Dd2 strain. epa.govnih.gov Furthermore, (+)-54b exhibited a long half-life of 4.4 hours in mice and was orally efficacious in a mouse model of malaria. epa.govnih.gov

Another line of investigation into antimalarial agents focused on a methoxyamino chalcone derivative, which showed antimalarial potency comparable to that of iron chelators. peerj.com A specific chalcone derivative, 1-(2,4-dimethoxyphenyl)-3-(4-trifluoro methyl-phenyl) propan-2-ene-1-one (Compound P21), displayed significant in-vivo antimalarial activity, achieving a 66.7% suppression of parasitemia in mice infected with P. berghii at a dose of 175 mg/kg.

| Compound | EC₅₀ (nM) - Pf 3D7 | EC₅₀ (nM) - Pf Dd2 | In-vivo Activity | Organism |

|---|---|---|---|---|

| (+)-54b (CWHM-1008) | 46 | 21 | ED₉₉ ~ 30 mg/kg/day (mouse) | Plasmodium falciparum |

| Compound P21 | - | - | 66.7% parasitemia suppression @ 175 mg/kg | Plasmodium berghii |

Anti-Anxiety Activities

Derivatives containing the 4-methoxyphenyl group have demonstrated potential as anti-anxiety agents. One such compound, 3-((4-methoxyphenyl)selanyl)-2-phenylbenzofuran (SeBZF3), exhibited anxiolytic-like activity in mice in the light-dark test, novelty-suppressed feeding test, and the elevated plus-maze test. nih.gov The anxiolytic effects of SeBZF3 appear to involve the serotonergic system, as they were abolished by pretreatment with a tryptophan hydroxylase inhibitor. nih.gov Furthermore, SeBZF3 was found to inhibit cerebral monoamine oxidase-A (MAO-A) activity. nih.gov

In a separate study, new derivatives of 6-(4-methoxyphenyl)-7H- mdpi.compeerj.comnih.govtriazolo[3,4-a] mdpi.commdpi.combenzodiazepine were synthesized and screened for anxiolytic properties. rrpharmacology.ru Several of these compounds, notably RD-4, RD-12, and RD-13, demonstrated high anxiolytic activity comparable to diazepam and tofisopam in the elevated plus-maze test. rrpharmacology.ruresearchgate.net The most promising of these was RD-4, which showed a pronounced anxiolytic effect and low cytotoxicity. rrpharmacology.ru Additionally, derivatives of 3, 4, 5-trimethoxycinnamic acid have been shown to alleviate stress-induced anxiety in both mice and rats. nih.gov

| Compound Class | Specific Compound(s) | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| 3-selanyl-benzo[b]furan | SeBZF3 | Anxiolytic-like activity in multiple mouse models | Involvement of the serotonergic system; inhibition of cerebral MAO-A |

| 6-(4-methoxyphenyl)-7H- mdpi.compeerj.comnih.govtriazolo[3,4-a] mdpi.commdpi.combenzodiazepine | RD-4, RD-12, RD-13 | High anxiolytic activity comparable to diazepam and tofisopam | Not specified |

| 3, 4, 5-trimethoxycinnamic acid derivatives | - | Ameliorated stress-induced anxiety in mice and rats | Not specified |

Phosphodiesterase Inhibition, Specifically cAMP-specific Phosphodiesterase

The inhibition of phosphodiesterase (PDE) enzymes, particularly the cAMP-specific PDE4, is a significant area of pharmacological research. R/S-4-(3-Cyclopentoxy-4-methoxy-phenyl)pyrrolidin-2-one, also known as R/S-rolipram, has been identified as a specific and high-affinity inhibitor of all four subtypes of PDE4, with a dissociation constant (Kd) of 1-2 nM. nih.gov The IC₅₀ values for the different isomers of rolipram are reported to be 2-5 nM for R-rolipram, 5-7 nM for R/S-rolipram, and 42-95 nM for S-rolipram. nih.gov PDE4 is highly expressed in the brain, and its inhibitors have been explored for the treatment of neuropsychiatric disorders. nih.gov

Furthermore, derivatives that include the 3,4,5-trimethoxyphenyl scaffold have been identified as potent and highly selective inhibitors of phosphodiesterase 5 (PDE5). mdpi.com

| Isomer | IC₅₀ (nM) |

|---|---|

| R-rolipram | 2-5 |

| R/S-rolipram | 5-7 |

| S-rolipram | 42-95 |

Structure Activity Relationships Sar and Rational Molecular Design of 3 4 Methoxyphenyl Pyrrolidine Derivatives

Impact of Pyrrolidine (B122466) Ring Substitution on Biological Activity and Pharmacological Profile

The nitrogen atom of the pyrrolidine ring (N1) is a common site for chemical modification, and the nature of the substituent at this position is often critical for biological efficacy. Research has shown that N1-substitution can dramatically alter the potency and selectivity of compounds.

For instance, in a series of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives designed as GABA uptake inhibitors, the introduction of a large, lipophilic tris(4-methoxyphenyl)methyloxyethyl group at the N1 position resulted in a significant improvement in inhibitory activity at the GAT3 transporter. nih.gov This suggests that for this particular target, a bulky and hydrophobic substituent on the pyrrolidine nitrogen is beneficial for potent inhibition. nih.gov This principle is supported by broader observations that pyrrolidines with an unsubstituted nitrogen tend to be weaker agonists for certain receptors, underscoring the importance of N1-substitution for achieving desired biological effects. nih.gov

Table 1: Effect of N1-Substitution on GAT3 Inhibition

| Compound Series | N1-Substituent | Observed Effect on GAT3 Inhibition |

|---|---|---|

| 4-hydroxy-4-(4-methoxyphenyl)proline derivatives | Unsubstituted (H) | Lower potency |

| 4-hydroxy-4-(4-methoxyphenyl)proline derivatives | Tris(4-methoxyphenyl)methyloxyethyl | Improved inhibition |

Substitutions at the carbon atoms of the pyrrolidine ring (positions C3, C4, and C5) play a crucial role in defining a compound's activity by altering its shape, stereochemistry, and interaction with the target protein.

The position of substituents is critical. For example, studies on certain kinase inhibitors revealed that moving a methyl group from the C3 position to the C4 position resulted in a loss of potency, indicating a specific spatial requirement for this group within the binding pocket. nih.gov Similarly, for a different target, the introduction of fluorophenyl groups at the C3 position was found to enhance in vitro potency. nih.gov

The three-dimensional arrangement of atoms (stereochemistry) is a fundamental factor in molecular recognition and, consequently, in the biological activity of chiral molecules like 3-(4-methoxyphenyl)pyrrolidine derivatives. The specific orientation of substituents on the pyrrolidine ring can dictate how a ligand fits into its target's binding site.

The importance of stereochemistry is evident in studies where different stereoisomers (enantiomers or diastereomers) of the same compound exhibit vastly different pharmacological activities. For example, in the development of GABA uptake inhibitors based on a 4-hydroxy-4-(4-methoxyphenyl)proline scaffold, it was observed that the (2R,4R)-diastereomer had a different activity profile compared to other stereoisomers. nih.gov This highlights that a precise spatial arrangement of the functional groups is necessary for optimal interaction with the GABA transporter.

Furthermore, the stereochemistry of substituents can induce specific conformational preferences in the pyrrolidine ring itself. Selective fluorination of the pyrrolidine ring can lead to significant conformational changes that impact the biological roles of the molecule. beilstein-journals.org These stereoelectronic effects can mitigate the inherent conformational bias of the ring, stabilizing a particular conformation that is more favorable for binding to the target. beilstein-journals.org For certain opioid receptor modulators, a specific (R) configuration at a particular stereocenter was found to be essential for high-affinity binding and the desired pharmacological effect. nih.gov

Role of the 4-Methoxyphenyl (B3050149) Moiety in Ligand-Target Recognition and Functional Modulation

The methoxy (B1213986) (-OCH₃) group at the para-position of the phenyl ring is a key modulator of the electronic properties of the entire moiety. It is classified as an electron-donating group due to resonance, which increases the electron density of the aromatic ring. researchgate.netwikipedia.org This enhanced electron density can favor interactions with electron-deficient regions of a biological target. researchgate.net The methoxy group offers a favorable balance of being a strong electron donor while having low steric hindrance, which helps to maintain the planarity of the aromatic system and facilitate effective binding. researchgate.net

From a steric perspective, the methoxy group is relatively small, but its presence and orientation can be critical. It can influence the conformation of the molecule and participate in van der Waals interactions within the binding pocket. The interplay between the electronic and steric effects of the methoxy group can be complex; for instance, while it generally acts as an electron-donating group at the para-position, steric hindrance at the ortho-position can alter this electronic behavior. wikipedia.orguba.ar

The methoxy group itself has a nuanced effect on lipophilicity. While the methyl component is hydrophobic, the oxygen atom is a hydrogen bond acceptor and can interact with water, which can lower lipophilicity compared to a simple alkyl group. tandfonline.com When attached to an aromatic ring, the methoxy group's lone pair electrons are partially delocalized into the π-system, making it less available for hydrogen bonding and thus making the aryl methoxy group more lipophilic than an aliphatic methoxy group. tandfonline.com

Medicinal chemists often utilize the methoxy group to fine-tune a molecule's physicochemical properties. nih.gov By modifying the lipophilicity, they can optimize a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. nih.govnih.gov For instance, in the design of GAT3 inhibitors, the 4-methoxyphenyl group was identified as a beneficial "appropriate lipophilic group" at the C-4 position of the pyrrolidine ring. nih.gov However, there is a balance to be struck, as excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and non-specific binding, potentially causing toxicity. tandfonline.com

Table 2: Summary of Substituent Effects on Pyrrolidine Derivatives

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

|---|---|---|

| N1 | Bulky, lipophilic groups | Can significantly increase potency for certain targets (e.g., GAT3). |

| C3 | Methyl, Fluorophenyl | Position and nature of substituent are critical; can enhance potency or be detrimental if moved. |

| C4 | Methoxyphenyl | Can be beneficial for potency by providing optimal lipophilicity; affects ring conformation. |

| Stereochemistry | Specific enantiomers/diastereomers | Crucial for high-affinity binding and selectivity; dictates the 3D fit into the target site. |

| 4-Methoxyphenyl | Methoxy group | Acts as an electron-donating group, influencing electronic interactions; modulates lipophilicity and bioavailability. |

Rational Design Principles for Enhanced Efficacy, Selectivity, and Target Specificity

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in lead optimization, enabling medicinal chemists to explore novel chemical space while retaining desired biological activity. uniroma1.itnih.gov These techniques are particularly valuable for improving a compound's properties, overcoming patent limitations, or finding alternative structures with better synthetic accessibility. nih.gov

Bioisosteric replacement involves substituting a functional group within the this compound scaffold with another group that possesses similar physical or chemical properties, thereby maintaining the intended biological activity. nih.gov For instance, the methoxy group (-OCH₃) on the phenyl ring is a common target for bioisosteric replacement. It could be exchanged for other small, electron-donating groups to fine-tune electronic properties and metabolic stability.

Scaffold hopping is a more profound modification where the core structure, such as the pyrrolidine ring, is replaced with a structurally different moiety that preserves the geometric arrangement of key binding features. researchgate.netnih.gov This can lead to the discovery of entirely new chemical classes with improved drug-like properties. uniroma1.it

Table 1: Illustrative Bioisosteric Replacements and Scaffold Hops for the this compound Core

| Original Moiety | Strategy | Potential Replacement(s) | Rationale |

| Methoxy Group (-OCH₃) | Bioisosteric Replacement | -OH, -NH₂, -CH₃, -Cl | Modulate hydrogen bonding potential, lipophilicity, and metabolic stability. mdpi.com |

| Phenyl Ring | Bioisosteric Replacement | Thiophene, Pyridine, Pyrimidine (B1678525) | Alter aromaticity, polarity, and introduce potential new interaction points with the target. |

| Pyrrolidine Ring | Scaffold Hopping | Piperidine, Tetrahydrofuran, Cyclopentane | Modify the three-dimensional shape, basicity (pKa), and vectoral projection of substituents. nih.gov |

| Entire Scaffold | Scaffold Hopping | 4-Hydroxy-1,2,3-triazole based structures | Replace the core while mimicking key pharmacophoric features to discover novel chemotypes. rsc.org |

Fragment-Based Drug Design Approaches for Novel Chemotypes

Fragment-Based Drug Discovery (FBDD) is a systematic approach for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak but efficient binding to a biological target. ijddd.comfrontiersin.org Once identified, these fragments serve as starting points for building more potent, drug-like molecules. ijddd.com

In the context of this compound, one could envision a hypothetical FBDD campaign where the individual components—the pyrrolidine ring and the 4-methoxyphenyl group—are treated as fragments.

Fragment Screening: A library of fragments would be screened against a target protein. High-efficiency binders, such as a simple pyrrolidine or anisole (B1667542) (methoxybenzene) derivative, might be identified. researchgate.net

Fragment Elaboration: If a pyrrolidine fragment shows promising binding, it can be "grown" by adding functional groups to explore and fill adjacent pockets of the target's binding site. nih.gov

Fragment Linking: If two different fragments, such as a pyrrolidine derivative and a methoxyphenyl derivative, are found to bind in proximity within the target site, they can be chemically linked together to create a single, more potent molecule that recapitulates the structure of a this compound derivative.

This bottom-up approach allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties compared to traditional high-throughput screening hits. frontiersin.org

Computational and In Silico Approaches to SAR Elucidation and Molecular Modeling

Computational methods are indispensable in modern drug design, providing powerful tools to predict, analyze, and visualize molecular interactions, thereby guiding the synthesis and testing of new compounds. nih.gov These in silico techniques accelerate the drug discovery process by prioritizing the most promising molecules and providing deep insights into the structural basis of their activity.

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. journaljpri.com This method is crucial for understanding the binding mode of this compound derivatives and for designing new analogs with enhanced affinity. researchgate.net

In a typical docking study, a three-dimensional model of the target protein is used. Derivatives of this compound are then computationally placed into the active site of the protein, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). The results can reveal key interactions, such as:

Hydrogen Bonds: The nitrogen atom of the pyrrolidine ring acting as a hydrogen bond acceptor or donor.

Hydrophobic Interactions: The phenyl ring fitting into a greasy, nonpolar pocket of the target.

Pi-Stacking: Aromatic interactions between the phenyl ring and residues like Phenylalanine, Tyrosine, or Tryptophan.

These insights allow chemists to rationally design modifications that strengthen these interactions, for example, by adding a hydroxyl group to form a new hydrogen bond or by altering a substituent to improve hydrophobic packing. nih.gov

Table 2: Hypothetical Molecular Docking Results for Designed this compound Analogs

| Compound ID | Modification on Parent Scaffold | Docking Score (kcal/mol) | Predicted Key Interactions |

| LEAD-01 | This compound (Parent) | -7.5 | Pyrrolidine N-H with Asp104; Phenyl ring with Leu150. |

| LEAD-02 | R-enantiomer of LEAD-01 | -8.2 | Enhanced hydrophobic contact with Leu150; Pyrrolidine N-H with Asp104. |

| LEAD-03 | Methoxy group replaced with Hydroxyl | -8.5 | New H-bond from hydroxyl to Ser101; retains parent interactions. |

| LEAD-04 | Phenyl ring replaced with Naphthyl | -9.1 | Increased hydrophobic interactions within the binding pocket. |

| LEAD-05 | Addition of a methyl group to pyrrolidine | -7.1 | Steric clash with Gly102, reducing binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. pharmacophorejournal.com For derivatives of this compound, a 3D-QSAR model can be developed to predict the activity of unsynthesized analogs. nih.gov

The process involves:

Data Set: A series of synthesized this compound derivatives with experimentally measured biological activities is required. nih.gov

Molecular Descriptors: For each molecule, various physicochemical properties (descriptors) are calculated, such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity).

Model Generation: Statistical methods, like partial least squares (PLS), are used to generate a mathematical equation that correlates the descriptors with biological activity. nih.gov

A resulting QSAR model might look like: pIC₅₀ = 1.25(cLogP) - 0.45(TPSA) + 0.88(AromaticRingCount) + 3.50

This equation provides direct insight into which properties are most important for activity. The contour maps generated from 3D-QSAR analyses like CoMFA and CoMSIA can visually guide drug design by highlighting regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com An MD simulation of a this compound derivative complexed with its target can provide critical insights into the stability of the binding pose, the conformational flexibility of the ligand and protein, and the role of surrounding water molecules. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand in the binding pocket over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds throughout the simulation.

These simulations can validate docking poses, reveal alternative binding modes, and help explain the SAR data by showing how small structural changes in the ligand affect its dynamic behavior and interactions within the active site. nih.gov

Hirshfeld Surface Analysis and Detailed Intermolecular Interaction Profiling

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of various close contacts between neighboring molecules. For derivatives of this compound, this analysis reveals the key interactions that govern their solid-state architecture.

In another relevant example, 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, the Hirshfeld surface analysis also underscores the predominance of H···H contacts (48.2%). nih.gov Additionally, C···H/H···C (23.9%) and N···H/H···N (17.4%) contacts are significant, indicating the presence of C-H···π and C-H···N interactions, which contribute to the formation of a three-dimensional network structure. nih.gov The O···H/H···O contacts, though less frequent at 5.3%, signify the role of the methoxy group in directing intermolecular associations. nih.gov

The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for these related compounds.

| Contact Type | Contribution for 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate (%) nih.govnih.gov | Contribution for 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (%) nih.gov |

|---|---|---|

| H···H | 42.3 | 48.2 |

| H···O/O···H | 37.3 | 5.3 |

| H···C/C···H | 14.9 | 23.9 |

| N···H/H···N | - | 17.4 |

These data collectively suggest that for derivatives containing the this compound scaffold, a combination of non-specific dispersive forces (H···H and C···H contacts) and more specific, directional interactions (hydrogen bonds involving oxygen and nitrogen atoms) are critical in defining their supramolecular chemistry.

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational method for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is mapped onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue.

For molecules containing the this compound moiety, the MEP surface would highlight the electronegative oxygen atom of the methoxy group and the nitrogen atom of the pyrrolidine ring as regions of negative potential, making them susceptible to electrophilic attack and key sites for hydrogen bond acceptance. Conversely, the hydrogen atoms attached to the pyrrolidine nitrogen and the aromatic ring would exhibit positive potential, indicating their role as hydrogen bond donors.

In a study of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, MEP analysis was used to visualize the hydrogen-bond donors and acceptors. nih.gov The regions around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group showed the most negative potential, confirming their role as hydrogen bond acceptors. nih.gov The hydrogen atoms of the methyl and phenyl groups, in contrast, displayed positive potential, identifying them as hydrogen-bond donors. nih.gov

Similarly, a study on N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide revealed distinct zones of positive and negative potential that promote N-H···O interactions in the crystal structure. strath.ac.uk The analysis identified two zones with positive potentials (50.98 and 42.92 kcal mol⁻¹) and two with negative potentials (-42.22 and -34.63 kcal mol⁻¹), illustrating the quantitative insights that MEP analysis can provide. strath.ac.uk

The following table provides a qualitative summary of the expected electrostatic potential distribution on a hypothetical this compound molecule based on the analysis of related structures.

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity/Interaction |

|---|---|---|

| Oxygen (methoxy group) | Negative (Red) | Hydrogen bond acceptor, site for electrophilic attack |

| Nitrogen (pyrrolidine ring) | Negative (Red) | Hydrogen bond acceptor, site for electrophilic attack, basic center |

| Hydrogen (on pyrrolidine nitrogen) | Positive (Blue) | Hydrogen bond donor |

| Aromatic Hydrogens | Slightly Positive (Blue/Green) | Weak hydrogen bond donors |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the factors that control selectivity in organic reactions. For derivatives of this compound, DFT calculations can provide valuable insights into their synthesis and reactivity.

While specific DFT studies on the reaction mechanisms of this compound are not abundant in the literature, research on related pyrrolidine systems offers a clear indication of the utility of this approach. For instance, DFT calculations have been employed to investigate the stereoretentive formation of cyclobutanes from pyrrolidines. acs.org These studies have detailed the reaction mechanism, which involves the formation of a 1,1-diazene intermediate, followed by the release of N₂ to form a 1,4-biradical species that subsequently closes to the cyclobutane (B1203170) product. acs.org The calculations were able to determine the activation energies for the rate-determining step for different substituted pyrrolidines, providing a rationale for the observed experimental yields. acs.org

The following table summarizes the calculated activation energies for the rate-determining step in the conversion of different substituted pyrrolidines to cyclobutanes, as an example of how DFT can be applied to understand reactivity.

| Substituent (R) on Pyrrolidine | Calculated Activation Energy (kcal/mol) acs.org | Experimental Yield (%) acs.org |

|---|---|---|

| 2-Cl | 17.7 | 88 |

| 4-OMe | - | - |

Note: Specific activation energy for the 4-OMe substituted pyrrolidine was not provided in the reference, but it was noted to react sluggishly.

DFT calculations are also instrumental in predicting the selectivity of reactions. For instance, in reactions involving multiple potential pathways, DFT can be used to calculate the energy barriers for each pathway, with the lowest energy barrier corresponding to the major product. This is particularly relevant for understanding the regioselectivity and stereoselectivity in the synthesis and modification of this compound derivatives. The electronic and steric effects of the 4-methoxyphenyl group, as well as the stereochemistry of the pyrrolidine ring, can be modeled to predict their influence on reaction outcomes.

Pharmacological Targets and Mechanisms of Action of 3 4 Methoxyphenyl Pyrrolidine Derivatives

Receptor Agonism and Antagonism

The interaction of 3-(4-methoxyphenyl)pyrrolidine derivatives with various neurotransmitter receptors is a cornerstone of their pharmacological profile, particularly their effects on the central nervous system. Research has highlighted significant activity at dopamine (B1211576) and opioid receptors.

Derivatives of the related 3-phenylpyrrolidine (B1306270) scaffold have been synthesized and evaluated for their binding affinities at human dopamine receptors. nih.gov A key strategy involves extending functionality from the core scaffold (the orthosteric binding site) to engage a secondary binding pocket, which can enhance affinity and selectivity for the dopamine D3 receptor. nih.gov For instance, a series of 3-(3-hydroxyphenyl)pyrrolidine analogues incorporating N-alkyl groups were designed to probe the size tolerance of this secondary pocket. nih.gov Furthermore, studies on related psychoactive compounds, such as 3,4-Methylenedioxypyrovalerone (MDPV), which contains a pyrrolidine (B122466) ring, show that their psychostimulant effects are mediated by the stimulation of dopaminergic neurotransmission, involving D1-dopamine receptors. d-nb.info

In addition to dopaminergic targets, certain variants of the core structure have been investigated for their effects on opioid receptors. For example, a pyrrolidine-ring variant of a 5-(3-hydroxyphenyl)morphan structure was synthesized and examined for opioid receptor affinity. nih.gov The spatial orientation of hydroxyl groups on the molecule was found to be a critical determinant for high µ-opioid receptor binding affinity and for distinguishing between agonist and antagonist activity. nih.gov A modest change in the position of a hydroxyl moiety was capable of converting a potent agonist into a moderately potent antagonist. nih.gov

| Receptor Target | Derivative Class | Observed Effect | Reference |

| Dopamine D3 Receptor | 3-(3-Hydroxyphenyl)pyrrolidine Analogues | High binding affinity and selectivity | nih.gov |

| Dopamine D1 Receptor | α-Pyrrolidinophenones (e.g., MDPV) | Stimulation, leading to psychostimulant effects | d-nb.info |

| µ-Opioid Receptor | 5-(3-Hydroxyphenyl)morphan Pyrrolidine Variant | High binding affinity; activity dependent on stereochemistry (agonist vs. antagonist) | nih.gov |

Enzyme Inhibition Profiles

Derivatives of this compound have been identified as potent inhibitors of several key enzymes, indicating their potential in treating a range of conditions from metabolic disorders to infectious diseases.

Studies have shown that compounds like 3-(3,4-dimethoxyphenyl)pyrrolidine (B1313869) possess antidiabetic properties through the inhibition of the dipeptidyl peptidase-IV (DPP-IV) enzyme, which is crucial for glucose regulation. Novel pyrrolidine sulfonamide derivatives have also been synthesized and shown to exhibit significant inhibition against the DPP-IV enzyme. nih.govfrontiersin.org Another area of investigation is the inhibition of acetylcholinesterase (AChE). Pyrrolidine-based benzenesulfonamide (B165840) derivatives carrying a 4-methoxyphenyl (B3050149) substituent have been identified as promising AChE inhibitors. nih.govfrontiersin.org Additionally, related structures have been explored as phosphodiesterase (PDE) inhibitors. mdpi.commdpi.com

While specific data on the inhibition of Janus kinase 2 (JAK-2) and Fibroblast Growth Factor Receptor 4 (FGFR-4) by direct this compound derivatives is limited in the reviewed literature, the broader class of pyrrolidine and pyrrolidone derivatives has demonstrated significant potential as kinase inhibitors. researchgate.net For instance, a series of novel 2-pyrrolidone-fused derivatives were designed as potential multi-target tyrosine kinase receptor inhibitors. researchgate.net Within this series, certain 4-arylthiazole-bearing compounds showed potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net Other related derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). researchgate.net Sulfonamide derivatives have also been identified as inhibitors of Lemur tyrosine kinase 3, which is known to promote tumor development. mdpi.com These findings suggest that the pyrrolidine scaffold is a viable starting point for developing inhibitors against various kinases.

| Kinase Target | Derivative Class | Potency | Reference |

| VEGFR-2 | 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrroles | IC50 = 0.503 µM and 0.728 µM for most active compounds | researchgate.net |

| CDK2 | 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrroles | IC50 = 27.42 nM for most active compound | researchgate.net |

A significant area of research for pyrrolidine derivatives lies in their activity as antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. nih.govfrontiersin.orgnih.gov These essential enzymes are responsible for managing DNA topology during replication, making them excellent targets for antibiotics. nih.gov

The pyrrolamides, a novel class of antibacterial agents, were developed to target the ATP-binding pocket of DNA gyrase. nih.gov This inhibition disrupts DNA synthesis, leading to bacterial cell death. nih.gov Optimized series of N-phenylpyrrolamides have yielded compounds with potent, low nanomolar IC50 values against Escherichia coli DNA gyrase and good activity against Staphylococcus aureus topoisomerase IV. nih.govrsc.org Importantly, these compounds often show selectivity for bacterial topoisomerases over their human counterparts, which is a critical feature for a therapeutic agent. rsc.org The mechanism is typically competitive inhibition of the ATPase activity of the GyrB and ParE subunits of DNA gyrase and topoisomerase IV, respectively. nih.govnih.gov

| Enzyme Target | Derivative Class | Potency (IC50) | Reference |

| E. coli DNA Gyrase | 1,2,4-Oxadiazole Pyrrolidine Derivatives | 120 ± 10 nM for most active compound | nih.govfrontiersin.org |

| E. coli DNA Gyrase | N-Phenylpyrrolamides | 6.9 nM for most potent compound | nih.gov |

| S. aureus Topoisomerase IV | N-Phenylpyrrolamides | 960 nM for most potent compound | nih.gov |

| E. coli Topoisomerase IV | N-Phenylpyrrolamides | 143 nM for most potent compound | rsc.org |

Ion Channel Modulation

The pyrrolidine core is also present in molecules designed to modulate the activity of ion channels. The effects of certain 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids on sodium and calcium channels have been studied to elucidate their anticonvulsant mechanisms of action. nih.govfrontiersin.org In a different approach, new series of N-arylpyrrole derivatives have been designed as chemical analogues of 1,4-dihydropyridine (B1200194) drugs with the goal of developing future calcium channel blockers. researchgate.net This line of research indicates that the pyrrolidine scaffold can be adapted to interact with the complex structures of ion channels, potentially leading to treatments for conditions such as epilepsy and hypertension.

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. ajwilsonresearch.comnih.gov Small molecules that can modulate these interactions—either by disrupting or stabilizing them—represent a promising frontier in drug discovery. nih.govnih.gov PPI modulators can act directly at the protein interface (orthosteric) or at a remote site that causes a conformational change (allosteric). nih.govnih.gov

While specific examples of this compound derivatives acting as PPI modulators are not extensively documented in the current literature, the pyrrolidine scaffold is well-suited for the development of such agents. The challenge in targeting PPIs lies in addressing the large, often flat and featureless protein surfaces involved. ajwilsonresearch.com However, identifying "hot spots"—key residues that contribute most to the binding energy—has enabled the design of small molecules that can effectively interfere with these interactions. nih.gov Given the structural diversity and synthetic tractability of pyrrolidine derivatives, they represent a valuable chemical framework for designing novel orthosteric or allosteric modulators of therapeutically relevant PPIs. benthamscience.comtue.nl

Elucidation of Specific Biological Pathways Involved in Therapeutic Effects

The therapeutic effects of this compound derivatives are the result of their modulation of specific biological pathways. The interaction with a molecular target initiates a cascade of downstream events that culminates in a physiological response.

For instance, the inhibition of bacterial DNA gyrase and topoisomerase IV directly disrupts the DNA replication and repair pathways, leading to bacterial cell death. nih.gov This is the primary pathway responsible for the antibacterial effects of this class of compounds. In the central nervous system, derivatives that interact with dopamine receptors modulate dopaminergic signaling pathways. d-nb.info This can lead to psychostimulant effects by increasing extracellular dopamine concentrations, which is a pathway implicated in addiction and mood regulation. d-nb.infonih.gov

In the context of metabolic diseases, the inhibition of the DPP-IV enzyme by pyrrolidine derivatives enhances the function of incretin (B1656795) hormones, which are involved in the glucose homeostasis pathway. This leads to improved glycemic control. Furthermore, the trypanocidal activity of a related compound, (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate, has been linked to the induction of oxidative stress and mitochondrial damage in the parasite, highlighting the role of these pathways in its antiparasitic action. mdpi.com

Methodologies for In Vitro and In Vivo Pharmacological Evaluation

The pharmacological assessment of this compound derivatives involves a range of in vitro and in vivo methodologies to characterize their biological activity and potential therapeutic effects. These studies are crucial in determining the mechanisms of action, potency, and efficacy of these compounds across various pharmacological targets.

In vitro evaluation typically begins with binding assays to determine the affinity of the derivatives for specific receptors, transporters, or enzymes. For instance, radioligand binding assays are commonly employed to assess interactions with targets such as the N-methyl-D-aspartate (NMDA) receptor. In these assays, a radiolabeled ligand with known affinity for the target is competed with the test compound, allowing for the determination of the inhibitory constant (Ki).

Functional assays are subsequently used to characterize the nature of the compound's effect (e.g., agonist, antagonist, or modulator). For example, in the context of potential anticancer activity, cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are utilized to measure the cytotoxic effects of the compounds on cancer cell lines. mdpi.com This assay quantifies the metabolic activity of living cells, providing an indication of cell viability and proliferation.

Enzyme inhibition assays are also a key component of the in vitro evaluation for certain derivatives. For example, the inhibitory activity of novel pyrrolidine derivatives against cyclooxygenase (COX) enzymes (COX-1 and COX-2) has been evaluated to assess their anti-inflammatory potential. semanticscholar.orgnih.gov These assays measure the ability of the compounds to block the enzymatic activity of COX, which is involved in the synthesis of prostaglandins.

Table 1: Illustrative In Vitro Evaluation of Pyrrolidine Derivatives

| Compound Type | Assay | Target/Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| Spiro pyrrolo[3,4-d]pyrimidine derivatives | COX Inhibition Assay | COX-1 and COX-2 | Compound 11 showed a high selectivity index for COX-2 (175) compared to celecoxib (B62257) (31.52). | semanticscholar.orgnih.gov |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | MTT Assay | Human A549 lung epithelial cells | Incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhanced anticancer activity, reducing cell viability to 28.0% and 29.6% respectively. | mdpi.com |

For assessing central nervous system activity, particularly psychostimulant properties, open-field tests are commonly used to measure spontaneous locomotor activity in rodents. d-nb.inforesearchgate.net An increase in locomotor activity can indicate a stimulant effect. To further investigate the mechanism, these studies can be combined with in vivo microdialysis to measure changes in extracellular neurotransmitter levels, such as dopamine and serotonin, in specific brain regions. d-nb.inforesearchgate.net

To evaluate potential analgesic effects, rodent models of pain are employed. The tail-flick test, which measures the latency to withdraw the tail from a thermal stimulus, is used to assess centrally mediated analgesia. mdpi.com The formalin test, where the time spent licking the paw after an injection of formalin is measured, allows for the assessment of both acute (neurogenic) and persistent (inflammatory) pain responses. mdpi.com

For anticonvulsant properties, standard seizure models are utilized. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are widely used to screen for compounds that can prevent the spread of seizures or raise the seizure threshold, respectively. mdpi.com